molecular formula C14H15Cl2NO4 B1346433 Diethyl 2-[(2,5-dichloroanilino)methylene]malonate CAS No. 19056-82-7

Diethyl 2-[(2,5-dichloroanilino)methylene]malonate

Cat. No. B1346433
CAS RN: 19056-82-7
M. Wt: 332.2 g/mol
InChI Key: HTNILLDDTMJQDJ-UHFFFAOYSA-N
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Description

Diethyl 2-[(2,5-dichloroanilino)methylene]malonate is a chemical compound with the molecular formula C14H15Cl2NO4 . Its molecular weight is 332.18 g/mol .


Molecular Structure Analysis

The molecule contains a total of 36 bonds. There are 21 non-H bonds, 9 multiple bonds, 8 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 esters (aliphatic), and 1 secondary amine (aromatic) .


Physical And Chemical Properties Analysis

The physical and chemical properties of Diethyl 2-[(2,5-dichloroanilino)methylene]malonate include a boiling point of 381.0±42.0 °C and a density of 1.335±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Molecular Structure

Diethyl 2-[(2,5-dichloroanilino)methylene]malonate, a derivative of diethyl malonate, is prominently used in the synthesis of various complex molecules. The rapid room temperature liquid phase synthesis methodology has been developed for related compounds, significantly optimizing the production process. This technique, involving a nucleophilic vinyl substitution, enables the production of molecules like 4-NANM-E, a precursor for several biologically active quinoline derivatives (Valle et al., 2018).

Crystallography and Supramolecular Architecture

The compound's crystallographic aspects and hydrogen bonding patterns, particularly in its regioisomers, significantly influence its supramolecular architecture. Studies elucidate the influence of hydrogen bonding due to regioisomerism on the supramolecular architecture of related compounds, demonstrating diverse crystal systems and intermolecular interactions (Ilangovan et al., 2013).

Polymerization Applications

In polymer science, derivatives of diethyl malonate like methylene bis(diethyl malonate) have been used as initiators in the polymerization process of methyl methacrylate, showcasing high polymerization yield and the potential for chain transfer effects (Bıçak & Özeroğlu, 2001). Furthermore, novel aluminum complexes bearing 2-(aminomethylene)malonate ligands have shown high efficiency and controllability in the ring-opening polymerization of ε-caprolactone, indicating the compound's potential in enhancing polymerization reactions (Chang et al., 2019).

Supramolecular Assembly and Non-covalent Interactions

The structure and non-covalent interactions in derivatives of diethyl 2-(((aryl)amino)methylene)malonate have been investigated through single crystal X-ray diffraction. The studies highlight the presence of strong intramolecular N–H⋯O hydrogen bonding and the influence of substitutions on hydrogen bonding strengths, contributing to our understanding of the compound's behavior in various chemical contexts (Shaik et al., 2019).

Safety And Hazards

The safety data sheet for a related compound, Diethyl malonate, indicates that it is a combustible liquid and causes serious eye irritation . It is recommended to keep away from heat/sparks/open flames/hot surfaces and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

diethyl 2-[(2,5-dichloroanilino)methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2NO4/c1-3-20-13(18)10(14(19)21-4-2)8-17-12-7-9(15)5-6-11(12)16/h5-8,17H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTNILLDDTMJQDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=C(C=CC(=C1)Cl)Cl)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10300462
Record name 6J-009
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URL https://comptox.epa.gov/dashboard/DTXSID10300462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-[(2,5-dichloroanilino)methylene]malonate

CAS RN

19056-82-7
Record name 1,3-Diethyl 2-[[(2,5-dichlorophenyl)amino]methylene]propanedioate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 137121
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Record name NSC137121
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Record name 6J-009
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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